![molecular formula C10H11NS B13615085 3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
3-[2-(Methylsulfanyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a methylsulfanyl group (-SCH3) attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent dehydration to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ammoxidation of 2-(methylsulfanyl)benzyl alcohol, where the alcohol is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile compound. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylsulfanyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile group can act as a nucleophile, participating in various biochemical reactions. The methylsulfanyl group may also influence the compound’s reactivity and binding affinity to target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-Fluoro-4-(methylsulfanyl)phenyl]propanenitrile
- 3-Amino-2-[2,4-difluoro-3-(methylsulfanyl)phenyl]propanenitrile
- (2E)-3-[3-(Methylsulfanyl)phenyl]-2-propenoic acid
Uniqueness
3-[2-(Methylsulfanyl)phenyl]propanenitrile is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various chemical and biological activities.
Eigenschaften
IUPAC Name |
3-(2-methylsulfanylphenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYYQRGLMAJNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
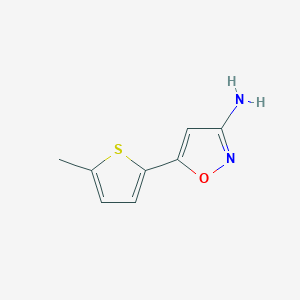

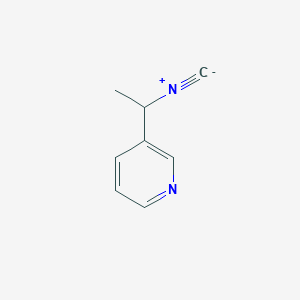

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
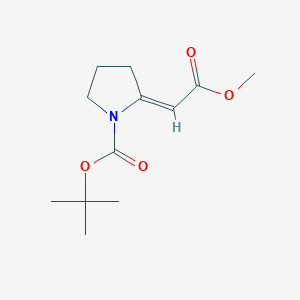
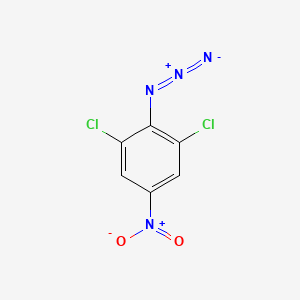
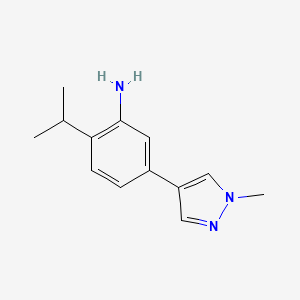
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)


![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
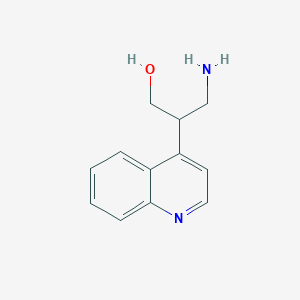
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
